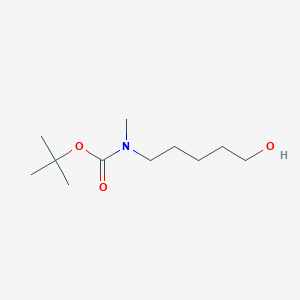
4-Nonanoylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nonanoylphenylboronic acid is an organic compound with the molecular formula C15H25BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a nonanoyl group at the para position. This compound is known for its role as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), making it significant in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonanoylphenylboronic acid typically involves the reaction of phenylboronic acid with nonanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an acylation mechanism, where the nonanoyl group is introduced to the phenyl ring of phenylboronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Nonanoylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various boronic esters, acids, and substituted phenylboronic derivatives .
科学的研究の応用
4-Nonanoylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Its role as a FAAH inhibitor makes it valuable in studying endocannabinoid signaling pathways.
Medicine: Potential therapeutic applications include the development of drugs targeting FAAH for pain and inflammation management.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products
作用機序
The mechanism of action of 4-Nonanoylphenylboronic acid involves the inhibition of FAAH. It binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This inhibition increases the levels of endocannabinoids, which are involved in pain modulation and other physiological processes. The compound exhibits high selectivity for FAAH over other related enzymes, making it a valuable tool in biochemical research .
類似化合物との比較
4-Nonylphenylboronic acid: Similar in structure but with a nonyl group instead of a nonanoyl group.
Phenylboronic acid: The parent compound without any alkyl substitution.
4-(N-Boc-amino)phenylboronic acid: Contains an amino group protected by a Boc group.
Uniqueness: 4-Nonanoylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for FAAH and its ability to participate in various chemical reactions make it a versatile compound in research and industrial applications .
特性
IUPAC Name |
(4-nonanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(12-10-13)16(18)19/h9-12,18-19H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSDQFURDMVPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCCCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(Boc-amino)methyl]-2-chlorobenzoic acid](/img/structure/B8096633.png)

![(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B8096666.png)

